molecular formula C23H21N3O3 B605544 6,7-Dimethoxy-~{n}-(2-Methyl-4-Phenoxy-Phenyl)quinazolin-4-Amine CAS No. 2002381-25-9

6,7-Dimethoxy-~{n}-(2-Methyl-4-Phenoxy-Phenyl)quinazolin-4-Amine

Cat. No. B605544
M. Wt: 387.439
InChI Key: PEKZLFZZBGBOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel modulator of KSR-dependent MAPK signaling, antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase)
APS-2-79 is a KSR-dependent MAPK modulator. APS-2-79 modulates KSR-dependent MAPK signalling by antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase kinase). APS-2-79 increased the potency of several MEK inhibitors specifically within Ras-mutant cell lines by antagonizing release of negative feedback signalling, demonstrating the potential of targeting KSR to improve the efficacy of current MAPK inhibitors. Co-targeting of enzymatic and scaffolding activities within Ras-MAPK signalling complexes is a therapeutic strategy for overcoming Ras-driven cancers.

Scientific Research Applications

  • Anti-Tubercular Activity : A study by Asquith et al. (2019) identified this compound as a novel inhibitor of Mycobacterium tuberculosis. The compound, with an MIC90 value of 0.63-1.25 µM, was highlighted for its high potency and low toxicity, suggesting potential as a tuberculosis treatment (Asquith et al., 2019).

  • Antimalarial Drug Lead : Mizukawa et al. (2021) synthesized various 6,7-dimethoxyquinazoline-2,4-diamines, including a variant of the mentioned compound, to evaluate their antimalarial activity. They reported significant antimalarial activity, making it a promising antimalarial drug lead (Mizukawa et al., 2021).

  • Targeting Epidermal Growth Factor Receptor (EGFR) : Asquith et al. (2019) also explored the use of quinazoline-based kinase inhibitors, including 6,7-Dimethoxy-N-(2-Methyl-4-Phenoxy-Phenyl)quinazolin-4-Amine, in targeting EGFR for treating non-small cell lung cancer and chordomas. They identified key structural features crucial for EGFR inhibition and reported one variant as a potent inhibitor of the UCH-2 chordoma cell line (Asquith et al., 2019).

  • Synthesis and Characterization for Various Applications : Studies by Yan et al. (2013) involved the synthesis and characterization of quinazoline derivatives, including variants of the mentioned compound, for potential applications in medicinal chemistry (Yan et al., 2013).

  • Antibacterial and Anti-Inflammatory Properties : Dash et al. (2017) synthesized and evaluated novel quinazoline derivatives for their antimicrobial, analgesic, and anti-inflammatory properties. The study indicated that certain structural features in quinazoline derivatives are essential for these biological activities (Dash et al., 2017).

  • Antitumor Activity : Ouyang Gui-ping (2012) synthesized derivatives of 4-(3′-chlorophenylamino)-6-methoxy quinazoline, including variants similar to the mentioned compound, and evaluated their antitumor activity. The study found some compounds to possess significant antitumor activity in vitro (Ouyang Gui-ping, 2012).

properties

IUPAC Name

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKZLFZZBGBOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-~{n}-(2-Methyl-4-Phenoxy-Phenyl)quinazolin-4-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.